
1H-Pyrrole, 2,2'-(1,4-cyclohexanediyl)bis[4-methyl-1-(1-methylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrole, 2,2’-(1,4-cyclohexanediyl)bis[4-methyl-1-(1-methylethyl)-] is a complex organic compound that belongs to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds with a nitrogen atom. This particular compound is characterized by its unique structure, which includes a cyclohexane ring and multiple methyl and isopropyl groups. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole, 2,2’-(1,4-cyclohexanediyl)bis[4-methyl-1-(1-methylethyl)-] typically involves the condensation of pyrrole derivatives with cyclohexane-based intermediates. One common method is the Paal-Knorr synthesis, which involves the reaction of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalytic amount of iron (III) chloride . This method allows for the formation of N-substituted pyrroles under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar condensation reactions. The use of metal-catalyzed processes, such as those involving manganese or copper complexes, can enhance the efficiency and selectivity of the reaction . These methods are designed to produce high yields of the desired compound while minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Pyrrole, 2,2’-(1,4-cyclohexanediyl)bis[4-methyl-1-(1-methylethyl)-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: N-substitution reactions are common, where alkyl halides or sulfonyl chlorides react with the pyrrole nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, sulfonyl chlorides, benzoyl chloride.
Major Products Formed
The major products formed from these reactions include various substituted pyrroles, such as N-alkylpyrroles and N-acylpyrroles .
Wissenschaftliche Forschungsanwendungen
1H-Pyrrole, 2,2’-(1,4-cyclohexanediyl)bis[4-methyl-1-(1-methylethyl)-] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1H-Pyrrole, 2,2’-(1,4-cyclohexanediyl)bis[4-methyl-1-(1-methylethyl)-] involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Pyrrole, 2-ethyl-4-methyl-: A simpler pyrrole derivative with different substituents.
1H-Pyrrole, 2,4-dimethyl-: Another pyrrole derivative with two methyl groups.
1H-Pyrrole, 2,2’-(1,4-cyclohexanediyl)bis[1-cyclohexyl-4-methyl-: A structurally similar compound with cyclohexyl groups.
Uniqueness
1H-Pyrrole, 2,2’-(1,4-cyclohexanediyl)bis[4-methyl-1-(1-methylethyl)-] is unique due to its specific combination of substituents and the presence of a cyclohexane ring. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
60550-28-9 |
|---|---|
Molekularformel |
C22H34N2 |
Molekulargewicht |
326.5 g/mol |
IUPAC-Name |
4-methyl-2-[4-(4-methyl-1-propan-2-ylpyrrol-2-yl)cyclohexyl]-1-propan-2-ylpyrrole |
InChI |
InChI=1S/C22H34N2/c1-15(2)23-13-17(5)11-21(23)19-7-9-20(10-8-19)22-12-18(6)14-24(22)16(3)4/h11-16,19-20H,7-10H2,1-6H3 |
InChI-Schlüssel |
PWSUQUVQEDDFKQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN(C(=C1)C2CCC(CC2)C3=CC(=CN3C(C)C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


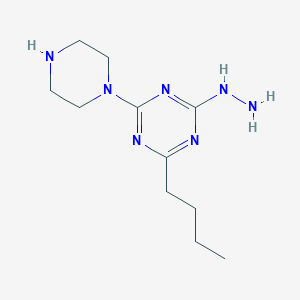
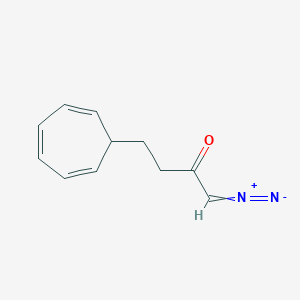

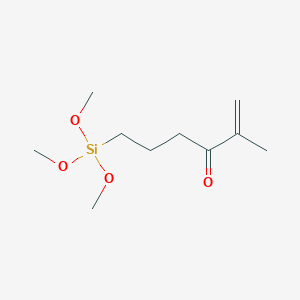

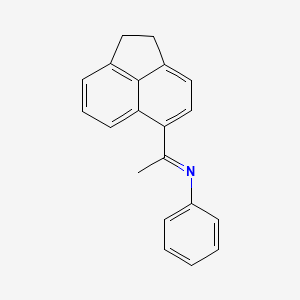

![6-[2-(Diethylamino)ethoxy]pyrazine-2-carboxamide](/img/structure/B14594249.png)
![4-{2-[4-(Ethylamino)naphthalen-1-yl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14594253.png)
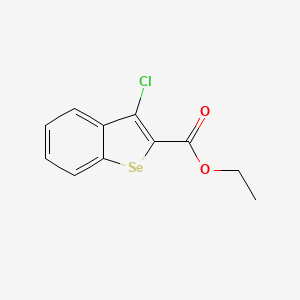
![N-{3-[Bis(carboxymethyl)amino]propyl}glycine](/img/structure/B14594269.png)
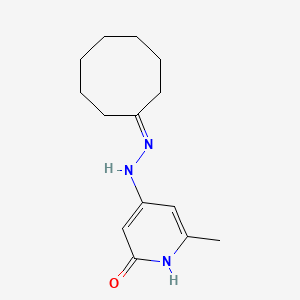
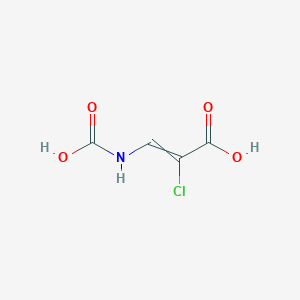
![6-Methoxy-4H-furo[3,2-B]indole-2-carbonyl chloride](/img/structure/B14594282.png)
